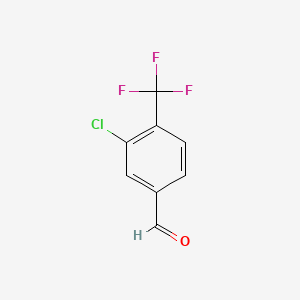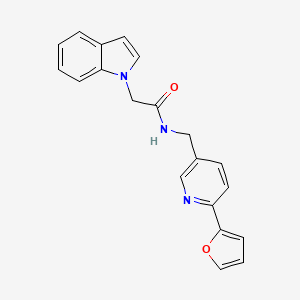
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that selectively targets the gatekeeper mutant EGFR (epidermal growth factor receptor) and T790M, a secondary mutation that is responsible for acquired resistance to first-generation EGFR inhibitors. FIIN-3 has shown promising results in preclinical studies and is being developed as a potential therapeutic agent for lung cancer.
Aplicaciones Científicas De Investigación
Agricultural Bioactivity
In the realm of agricultural science, polysubstituted pyridine derivatives, similar in structure to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide, have been synthesized and evaluated for their bioactivity. Notably, compounds like α-[2-methyl-5-cyano-4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide demonstrate fungicidal and herbicidal activities. These findings suggest potential applications of such compounds in developing new agricultural chemicals aimed at controlling pests and diseases in crops. The bioassay results indicate a promising direction for further research in agricultural chemistry, potentially leading to the creation of novel agents for enhancing crop protection and productivity (Li Zheng & W. Su, 2005).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the compound , has unveiled their significance as novel antiallergic compounds. A series of these compounds were synthesized and tested, leading to the identification of specific derivatives that exhibit potent antiallergic activity. One such compound was found to be significantly more effective than astemizole, a known antihistamine, in inhibiting histamine release in an ovalbumin-induced assay. This opens up avenues for the development of new therapeutic agents for treating allergic reactions, potentially offering more effective and targeted options for patients suffering from allergies (Cecilia Menciu et al., 1999).
Antiprotozoal Activity
In the domain of medicinal chemistry, derivatives of imidazo[1,2-a]pyridines, akin to this compound, have shown promising results as antiprotozoal agents. Specifically, compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have exhibited potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential for developing new treatments for protozoal infections, contributing to the global fight against diseases such as sleeping sickness and malaria (Mohamed A. Ismail et al., 2004).
Propiedades
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(14-23-10-9-16-4-1-2-5-18(16)23)22-13-15-7-8-17(21-12-15)19-6-3-11-25-19/h1-12H,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOAERRBBPZLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

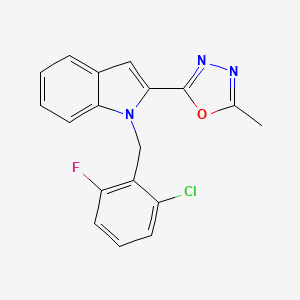
![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)
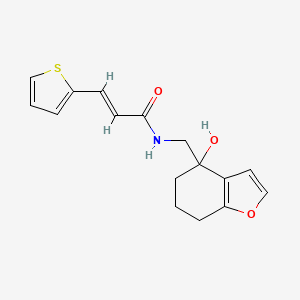


![4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2469255.png)
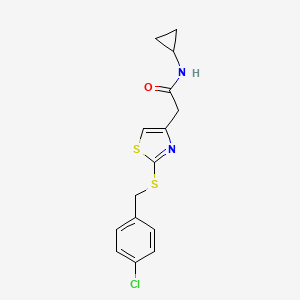
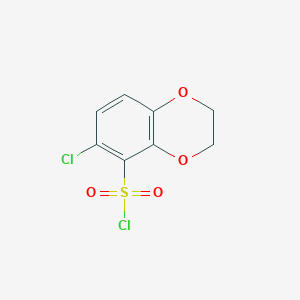
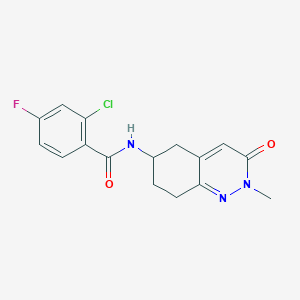
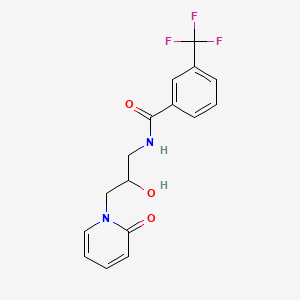
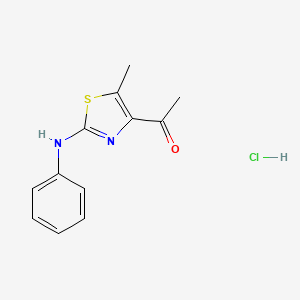
![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)
![N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2469269.png)
